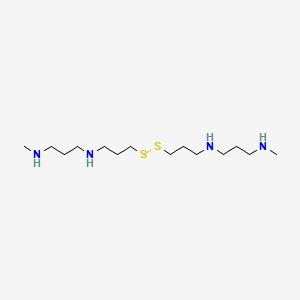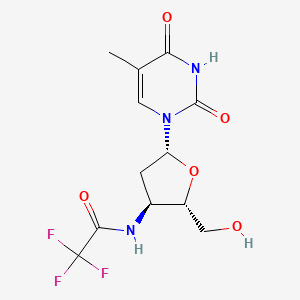
Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)-: is a modified nucleoside analog. It is structurally derived from thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of a trifluoroacetyl group at the 3’ position, which can significantly alter its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of thymidine, followed by the introduction of an amino group at the 3’ position. This is achieved through a series of reactions including azidation and reduction. The final step involves the acylation of the amino group with trifluoroacetic anhydride to introduce the trifluoroacetyl group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be replaced by other acyl groups under appropriate conditions.
Reduction Reactions: The trifluoroacetyl group can be reduced to an amino group.
Hydrolysis: The compound can be hydrolyzed to remove the trifluoroacetyl group, yielding the parent amino compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products:
Substitution Reactions: Various acylated derivatives.
Reduction Reactions: 3’-amino-3’-deoxythymidine.
Hydrolysis: 3’-amino-3’-deoxythymidine.
Applications De Recherche Scientifique
Chemistry: In chemistry, Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of nucleoside analogs and their interactions with enzymes and other biomolecules .
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. It can serve as a substrate for various DNA polymerases and nucleases, providing insights into their specificity and activity .
Medicine: Its modified structure can inhibit the replication of viral DNA or interfere with the proliferation of cancer cells .
Industry: In the industrial sector, this compound can be used in the development of diagnostic tools and therapeutic agents. Its unique properties make it suitable for incorporation into various assays and drug formulations .
Mécanisme D'action
The mechanism of action of Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- involves its incorporation into DNA. Once incorporated, it can inhibit DNA synthesis by acting as a chain terminator. This is due to the lack of a 3’-hydroxyl group, which is necessary for the formation of phosphodiester bonds between nucleotides. Additionally, the trifluoroacetyl group can interfere with the activity of DNA polymerases and other enzymes involved in DNA replication .
Comparaison Avec Des Composés Similaires
3’-Amino-3’-deoxythymidine: Lacks the trifluoroacetyl group and has different chemical properties.
3’-Deoxy-3’-fluorothymidine: Contains a fluorine atom instead of a trifluoroacetyl group, leading to different biological activities.
Uniqueness: Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interactions with enzymes, making it a valuable tool in various research and therapeutic applications .
Propriétés
Numéro CAS |
132149-28-1 |
|---|---|
Formule moléculaire |
C12H14F3N3O5 |
Poids moléculaire |
337.25 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetamide |
InChI |
InChI=1S/C12H14F3N3O5/c1-5-3-18(11(22)17-9(5)20)8-2-6(7(4-19)23-8)16-10(21)12(13,14)15/h3,6-8,19H,2,4H2,1H3,(H,16,21)(H,17,20,22)/t6-,7+,8+/m0/s1 |
Clé InChI |
NOFSEFRXBUPPDX-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=O)C(F)(F)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




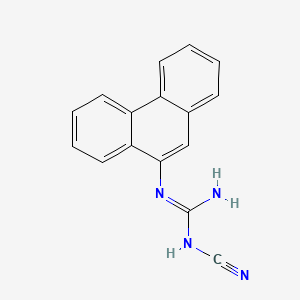
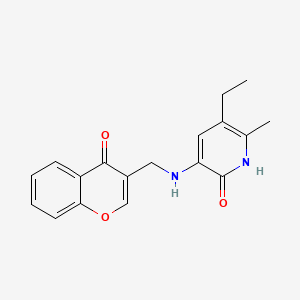
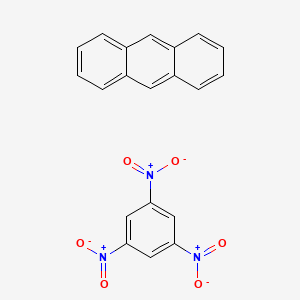
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)
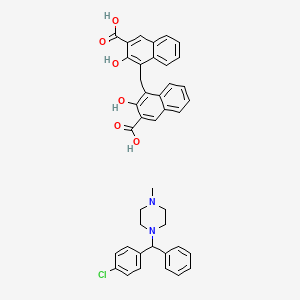
![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
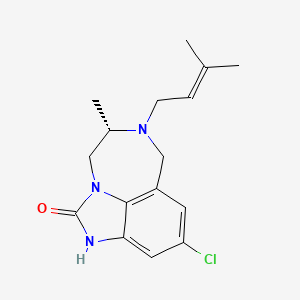
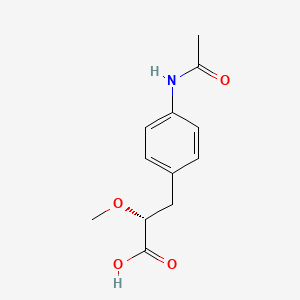
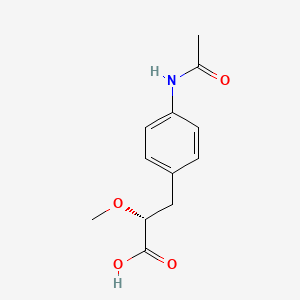
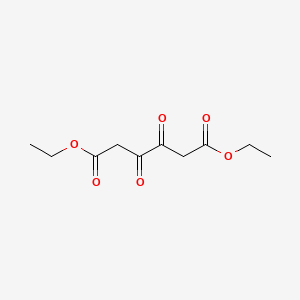
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
